molecular formula C16H12F3N5O2 B2732590 N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(2-fluorophenoxy)acetamide CAS No. 941964-09-6

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B2732590
CAS No.: 941964-09-6
M. Wt: 363.3
InChI Key: HBIAEJICYVXRPK-UHFFFAOYSA-N
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Description

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C16H12F3N5O2 and its molecular weight is 363.3. The purity is usually 95%.
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Scientific Research Applications

Photovoltaic Efficiency and Ligand-Protein Interactions

The compound has been studied for its potential in photochemical and thermochemical applications, particularly as a photosensitizer in dye-sensitized solar cells (DSSCs). Its ability to show good light harvesting efficiency (LHE) and good free energy of electron injection makes it suitable for use in photovoltaic cells. Moreover, its non-linear optical (NLO) activity has been investigated, indicating promising applications in the field of optics. Additionally, molecular docking studies have been conducted to understand its binding interactions with specific proteins like Cyclooxygenase 1 (COX1), suggesting potential biomedical applications (Mary et al., 2020).

Synthesis and Energetic Properties

Research into similar chemical structures has focused on their synthesis and energetic properties. For example, studies on compounds like 4-Diazo-2,6-dinitrophenol highlight the process of synthesizing and understanding the thermal stability and sensitivity of these compounds, which can provide insights into the safe handling and potential applications of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(2-fluorophenoxy)acetamide (Klapötke et al., 2015).

Electrochemical Properties

The study of similar compounds' electrochemical properties, such as tetrasubstituted tetraphenylethenes, provides valuable insights into the behavior of these compounds under various conditions. This research can inform the potential electrochemical applications of this compound, such as in the development of new materials for electronic devices (Schreivogel et al., 2006).

Photoreactions in Different Solvents

Research into the photoreactions of similar compounds in various solvents, like flutamide, can be crucial for understanding the photochemical behavior of this compound. This research provides insights into how different solvents can influence the photoreactivity and stability of such compounds, which is essential for their practical application in fields like photomedicine and photochemistry (Watanabe et al., 2015).

Radiolabelling for PET Detection

The synthesis of radiolabelled compounds, like [18F]-labeled EF3, for PET (Positron Emission Tomography) detection of hypoxia, suggests potential applications of this compound in medical imaging and diagnostics. These compounds can be used to detect hypoxic regions in tissues, which is valuable for cancer diagnosis and therapy (Josse et al., 2001).

Herbicidal Activity

The synthesis and evaluation of similar compounds with phenoxyacetamide structures for herbicidal activity suggest that this compound could potentially be explored for use in agriculture as a herbicide. Such compounds have shown effectiveness against various dicotyledonous weeds, indicating a possible new direction for pest control (Wu et al., 2011).

Properties

IUPAC Name

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N5O2/c17-11-6-5-10(7-13(11)19)24-15(21-22-23-24)8-20-16(25)9-26-14-4-2-1-3-12(14)18/h1-7H,8-9H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBIAEJICYVXRPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.